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Compound of Interest

Compound Name: 6-Ethoxyquinoline-2-carbaldehyde

Cat. No.: B027307 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and

physicochemical data for 6-Ethoxyquinoline-2-carbaldehyde (CAS No: 100063-12-5). Due to

the limited availability of direct experimental spectra in public literature, this document focuses

on presenting known properties and standardized experimental protocols for the acquisition of

further spectroscopic data. This information is intended to serve as a foundational resource for

researchers utilizing this compound in organic synthesis, medicinal chemistry, and materials

science.

Physicochemical Properties
6-Ethoxyquinoline-2-carbaldehyde is a quinoline derivative with the chemical formula

C12H11NO2.[1][2] Its molecular weight is approximately 201.22 g/mol .[1][2] A summary of its

key physicochemical properties is presented below.
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Property Value

CAS Number 100063-12-5

Molecular Formula C12H11NO2[1][2]

Molecular Weight 201.22100 g/mol [1]

Exact Mass 201.078978594 g/mol [1]

Boiling Point 363.8ºC[1]

Flash Point 173.8ºC[1]

Density 1.191 g/cm³[1]

Refractive Index 1.631[1]

Vapor Pressure 1.75E-05 mmHg at 25°C[1]

Spectroscopic Data
While specific experimental spectra for 6-Ethoxyquinoline-2-carbaldehyde are not readily

available in the provided search results, the expected spectral characteristics can be inferred

from data on structurally similar quinoline derivatives.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct

signals for the aromatic protons of the quinoline ring, the aldehyde proton, and the ethoxy

group protons. The aldehyde proton (CHO) is anticipated to appear as a singlet in the

downfield region, typically above δ 9.5 ppm.[4] The aromatic protons will likely resonate

between δ 7.0 and 9.0 ppm.[4] The ethoxy group should present as a quartet (CH2) and a

triplet (CH3).

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would feature signals for the

twelve carbons. The aldehyde carbonyl carbon (C=O) is expected to be the most downfield

signal, likely in the region of 190 ppm.[4] The aromatic carbons would resonate between 110

and 160 ppm, and the carbons of the ethoxy group would appear in the upfield region.[4]
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Infrared (IR) Spectroscopy
The IR spectrum of 6-Ethoxyquinoline-2-carbaldehyde is expected to exhibit characteristic

absorption bands for its functional groups. A strong band around 1700 cm⁻¹ would correspond

to the C=O stretching of the aldehyde.[4] Aromatic C=C and C=N stretching vibrations are

expected in the 1600-1400 cm⁻¹ region.[4] Bands corresponding to aromatic C-H stretching

would appear above 3000 cm⁻¹, while the C-O stretching of the ethoxy group would be

observed in the 1250-1000 cm⁻¹ region.[4]

Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak [M]⁺ at an m/z corresponding to

the molecular weight of the compound (approximately 201.22).[1] Fragmentation patterns

would likely involve the loss of the aldehyde group (CHO) and the ethoxy group (OC2H5).[4]

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed above.

These are based on standard laboratory practices for the analysis of organic compounds.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 6-Ethoxyquinoline-2-
carbaldehyde in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Tetramethylsilane (TMS) can be added as an internal standard.[6]

Data Acquisition: Place the NMR tube into the spectrometer. For ¹H NMR, acquire the

spectrum at a frequency of 400 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum

should be acquired at a corresponding frequency (e.g., 100 MHz).[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a solid sample, a small amount of the compound can be finely

ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and

depositing it onto a salt plate (e.g., NaCl or KBr).[6]
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Data Acquisition: Record a background spectrum of the empty sample holder or pure KBr

pellet. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹.[6]

Data Processing: The final absorbance or transmittance spectrum is obtained by ratioing the

sample spectrum against the background spectrum.[6]

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile

compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For non-

volatile solids, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure

Chemical Ionization (APCI) coupled with Liquid Chromatography (LC-MS) are suitable.[3]

Data Acquisition: Acquire the mass spectrum, ensuring that the mass range is set to include

the expected molecular ion peak. High-resolution mass spectrometry (HRMS) can be used

for accurate mass measurements to confirm the elemental composition.[3]

Workflow and Data Analysis
The general workflow for the spectroscopic analysis of 6-Ethoxyquinoline-2-carbaldehyde
involves sample preparation, data acquisition using the appropriate instrumentation, and

subsequent data processing and interpretation to elucidate the chemical structure and purity.
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Click to download full resolution via product page

Caption: Experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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